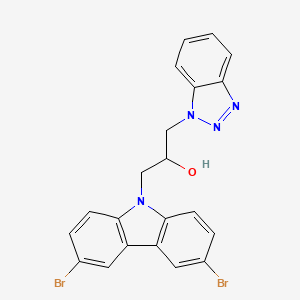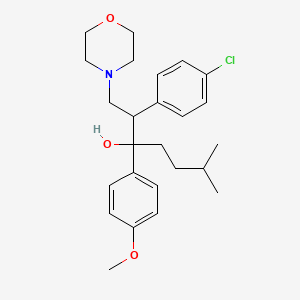![molecular formula C29H24N2O3S B10796003 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The phenyl and phenylsulfanyl groups can be introduced via electrophilic aromatic substitution reactions.
Step 3: Suzuki-Miyaura Coupling
- The final step involves the coupling of the synthesized imidazole core with a boronic acid derivative of 2,6-dimethoxyphenol using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
-
Step 1: Synthesis of the Imidazole Core
- The imidazole core can be synthesized by the condensation of an aldehyde, an amine, and a nitrile under acidic conditions.
化学反応の分析
Types of Reactions
-
Oxidation
- The phenol group in the compound can undergo oxidation to form quinones.
-
Reduction
- The imidazole ring can be reduced under hydrogenation conditions to form imidazolines.
-
Substitution
- The methoxy groups can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Imidazolines and related reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2,6-Dimethoxy-4-phenanthrenol
- 4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol
- 5-(4-(dimethylamino)phenyl)thiophene-2-carbaldehyde
Uniqueness
Compared to these similar compounds, 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and phenylsulfanyl groups on the imidazole ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
特性
IUPAC Name |
2,6-dimethoxy-4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKOTAQYRWPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide](/img/structure/B10795920.png)


![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)

![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)



![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)
